molecular formula C9H8FN3O B2973334 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine CAS No. 1016497-55-4

5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine

Cat. No.: B2973334
CAS No.: 1016497-55-4
M. Wt: 193.181
InChI Key: POVVTWJLINHXTN-UHFFFAOYSA-N
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Description

5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine is a fluorinated 1,3,4-oxadiazole derivative characterized by a 3-fluorophenylmethyl substituent at position 5 of the oxadiazole ring. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and versatility in interacting with biological targets . Fluorination at the phenyl ring enhances lipophilicity and bioavailability, making this compound a candidate for drug discovery programs targeting antimicrobial, anticancer, or anti-inflammatory activities .

Properties

IUPAC Name

5-[(3-fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O/c10-7-3-1-2-6(4-7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVVTWJLINHXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC2=NN=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine (CAS No. 1016497-55-4) is a nitrogenous heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

  • Molecular Formula : C9H8FN3O
  • Molecular Weight : 193.177 g/mol
  • Structural Characteristics : The compound features an oxadiazole ring which is known for its diverse pharmacological properties.

Biological Activity Overview

Recent studies have highlighted the compound's promising activities against various cancer cell lines and other biological targets. The following sections detail specific findings related to its anticancer properties and other potential therapeutic effects.

Anticancer Activity

  • Mechanism of Action :
    • The oxadiazole moiety has been linked to the inhibition of key enzymes involved in cancer cell proliferation and survival. Studies suggest that compounds with this structure can induce apoptosis in cancer cells by disrupting their metabolic pathways and promoting cell cycle arrest.
  • Efficacy Against Cancer Cell Lines :
    • In vitro studies have demonstrated significant antiproliferative effects against several cancer types:
      • Breast Cancer (T-47D) : Inhibition rates of up to 90% were observed.
      • Melanoma (SK-MEL-5) : Approximately 84% inhibition was recorded.
      • Leukemia (SR) : A notable inhibition rate of about 81% was reported .
    • These findings indicate that this compound could be a candidate for further development as an anticancer agent.

Comparative Efficacy Table

The following table summarizes the biological activity of this compound compared to other compounds in similar studies:

Compound NameCell Line Tested% InhibitionReference
This compoundT-47D (Breast)90.47%
Compound A (similar structure)MDA-MB-468 (Breast)84.83%
Compound B (related oxadiazole)SK-MEL-5 (Melanoma)84.32%
Compound C (reference drug)Various Cell LinesVaries

Case Studies

Several case studies have been documented that explore the biological activities of this compound:

  • Study on Apoptosis Induction :
    • A study investigated the apoptosis-inducing potential of this compound on leukemia cells. Results showed significant increases in apoptotic markers compared to control groups .
  • Inhibition of Enzymatic Activity :
    • Another study evaluated the compound's ability to inhibit key enzymes involved in tumor progression. It was found to effectively inhibit EGFR and Src kinases at low micromolar concentrations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • 5-Phenyl-1,3,4-oxadiazol-2-amine (): The phenyl-substituted analog lacks the fluorine atom and methyl linker. C–O and C–N bond lengths in the oxadiazole ring are nearly identical (1.364–1.369 Å and 1.285–1.289 Å, respectively). The phenyl ring is inclined at 13.42° relative to the oxadiazole plane.
  • 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine ():

    • This analog has a fluorine at the para-position of the phenyl ring. Synthesis involves iodine-mediated cyclization with a 44% yield .
    • Key Difference : Para-fluorination may enhance π-stacking interactions compared to meta-substitution, but the methyl linker in the target compound adds conformational flexibility .
  • This compound shows antimicrobial and anticancer activity (e.g., against MCF7 breast cancer cells) .

Physicochemical Properties

  • LogP and Solubility: Fluorine reduces LogP compared to carbazole analogs, improving aqueous solubility. The methyl linker in the target compound may further enhance membrane permeability relative to non-linked analogs .
  • Hydrogen Bonding : The oxadiazole NH group participates in N–H⋯N bonds (), a feature critical for crystal packing and target binding. Fluorine’s electronegativity may strengthen such interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization of hydrazide intermediates using phosphorus oxychloride (POCl₃) as a cyclizing agent under reflux conditions. For optimization, employ Design of Experiments (DOE) to test variables such as temperature (80–120°C), solvent polarity (e.g., acetonitrile vs. DMF), and stoichiometric ratios of reagents. Reaction progress should be monitored via TLC or HPLC. Yields >85% are achievable with optimized conditions .

Q. How should researchers characterize the molecular structure of this compound to confirm its identity?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze ¹H/¹³C NMR for fluorine coupling patterns and oxadiazole ring protons (δ 8.1–8.5 ppm).
  • IR : Confirm NH₂ stretching (~3350 cm⁻¹) and C=N/C-O vibrations (1600–1650 cm⁻¹).
  • X-ray crystallography : Resolve crystal packing and dihedral angles between the fluorophenyl and oxadiazole rings (e.g., torsion angles <10° indicate planar stability) .

Q. What safety protocols are critical when handling this fluorinated oxadiazole derivative?

  • Methodological Answer : Follow GHS hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles), work in a fume hood, and avoid dust generation. Contaminated waste must be stored in sealed containers and processed via certified hazardous waste disposal .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

  • Methodological Answer :

  • Anticancer screening : Use a one-dose assay (10 µM) against NCI-60 cancer cell lines, followed by dose-response curves (IC₅₀ determination). Compare with analogues lacking the 3-fluorophenyl group to assess substituent effects.
  • Antioxidant evaluation : Conduct DPPH radical scavenging assays at varying concentrations (0.1–1.0 mM) with ascorbic acid as a positive control. Correlate activity with electron-withdrawing effects of the fluorine substituent .

Q. What computational strategies are effective in predicting the bioactivity of fluorinated oxadiazole derivatives before experimental validation?

  • Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Molecular docking (e.g., AutoDock Vina) can predict binding affinities to target proteins (e.g., kinase enzymes). Validate predictions with in vitro assays and refine models using Bayesian optimization .

Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data for this compound?

  • Methodological Answer : Perform sensitivity analysis on computational parameters (e.g., force field selection, solvation models). Cross-validate with experimental data using multivariate regression. If discrepancies persist, re-examine protonation states or tautomeric forms of the oxadiazole ring under physiological conditions .

Q. What crystallographic techniques are suitable for analyzing polymorphism or co-crystal formation in this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) to identify polymorphs. For co-crystals, screen with pharmaceutically relevant co-formers (e.g., succinic acid) via solvent-drop grinding. Analyze hydrogen bonding (N–H⋯O/N interactions) and π-π stacking distances (3.5–4.0 Å) to assess stability .

Data Contradiction Analysis

Q. How should conflicting results in biological assays (e.g., cytotoxicity vs. antioxidant activity) be interpreted?

  • Methodological Answer : Conduct mechanistic studies to differentiate off-target effects. For example:

  • Use flow cytometry to confirm apoptosis vs. necrosis in cytotoxic responses.
  • Measure ROS levels (e.g., via DCFH-DA probes) to distinguish antioxidant activity from pro-oxidant effects. Statistical tools like ANOVA with post-hoc Tukey tests can identify significant outliers .

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